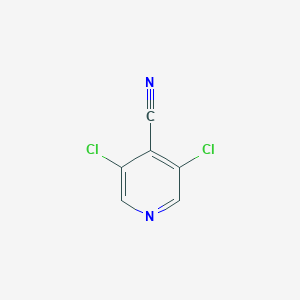

3,5-Dichloro-4-pyridinecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHBRCUFWMUBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456526 | |

| Record name | 3,5-Dichloro-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153463-65-1 | |

| Record name | 3,5-Dichloro-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dichloro-4-pyridinecarbonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 3,5-Dichloro-4-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS Number: 153463-65-1). The information is compiled from various sources to assist researchers and professionals in its handling, characterization, and application in scientific research and drug development.

Chemical Identity and Structure

-

IUPAC Name: 3,5-dichloropyridine-4-carbonitrile

-

Synonyms: 3,5-Dichloroisonicotinonitrile

Summary of Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | [1][4] |

| Melting Point | 104 - 108 °C115 - 119 °C (literature) | [1][3] |

| Boiling Point | Data not readily available | |

| Solubility | Low solubility in water.Soluble in organic solvents such as dichloromethane and chloroform. | [1][4] |

| Odor | Odorless or very faint | [1] |

| Stability | Stable under normal conditions. Reactive with strong acids and bases. | [1] |

Experimental Protocols for Physical Property Determination

While specific experimental reports for this compound are not detailed in the provided search results, the following are standard laboratory protocols for determining the key physical properties mentioned.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a common and reliable technique.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument) is used.

-

Procedure:

-

The capillary tube is placed in the apparatus.

-

The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

-

-

Purity Indication: A sharp melting point range (e.g., 0.5-1 °C) is indicative of a high-purity compound. A broad range suggests the presence of impurities.

Solubility Assessment

A qualitative assessment of solubility is fundamental for handling and reaction setup.

-

Solvent Selection: A range of solvents of varying polarities is chosen (e.g., water, ethanol, dichloromethane, chloroform, hexane).

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated (vortexed or shaken) at a controlled temperature (e.g., room temperature).

-

Visual observation is used to classify solubility as soluble, partially soluble, or insoluble.

-

-

Quantitative Measurement: For precise solubility, a saturated solution is prepared, equilibrated, and the concentration of the dissolved solid is determined using techniques like UV-Vis spectroscopy or HPLC after filtration.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, confirming the connectivity and chemical environment of atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, a characteristic peak for the nitrile group (C≡N) would be expected around 2220-2240 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its isotopic distribution, which is characteristic for chlorine-containing compounds (due to ³⁵Cl and ³⁷Cl isotopes).

Workflow and Logical Diagrams

The following diagram illustrates a typical workflow for the physical and structural characterization of a chemical compound like this compound.

Caption: Workflow for Chemical Compound Characterization.

References

- 1. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemicals [nj-finechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3,5-ジクロロ-4-ピリジンカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,5-Dichloro-4-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

3,5-Dichloro-4-pyridinecarbonitrile is a halogenated pyridine derivative characterized by a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a nitrile group at the 4 position.[1] Its chemical structure and key identifiers are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 3,5-dichloropyridine-4-carbonitrile | N/A |

| Synonyms | 3,5-Dichloroisonicotinonitrile | [1] |

| CAS Number | 153463-65-1 | [2][3] |

| Molecular Formula | C₆H₂Cl₂N₂ | [2][3] |

| Molecular Weight | 173.00 g/mol | [2] |

| SMILES | Clc1cncc(Cl)c1C#N | [2] |

| InChI Key | MUHBRCUFWMUBNP-UHFFFAOYSA-N | [2] |

A summary of its known physical and chemical properties is provided in the table below. The compound is a solid at room temperature and exhibits low solubility in water but is soluble in some organic solvents.[4] It is stable under normal conditions but can react with strong acids and bases.[4]

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 115-119 °C | [2] |

| Solubility in Water | Low | [4] |

| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | [4] |

| Stability | Stable under normal conditions | [4] |

Chemical Structure and Bonding

The chemical structure of this compound is depicted below. The molecule consists of a central pyridine ring, which is an aromatic heterocycle. The presence of the nitrogen atom in the ring and the electron-withdrawing chloro and cyano substituents significantly influences the electronic distribution and reactivity of the molecule.

References

In-Depth Technical Guide: 3,5-Dichloro-4-pyridinecarbonitrile (CAS 153463-65-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-Dichloro-4-pyridinecarbonitrile (CAS 153463-65-1), a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. The presence of two chlorine atoms and a cyano group on the pyridine ring makes it a versatile building block in organic synthesis. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 153463-65-1 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₂Cl₂N₂ | |

| Molecular Weight | 173.00 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 115-119 °C | |

| Solubility | Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform.[1] | |

| Stability | Stable under normal conditions; reactive towards strong acids and bases.[1] | |

| SMILES | Clc1cncc(Cl)c1C#N | |

| InChI | 1S/C6H2Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H |

Synthesis and Reactivity

This compound serves as a crucial starting material for a variety of chemical transformations. The electron-withdrawing nature of the chlorine atoms and the cyano group activates the pyridine ring for nucleophilic aromatic substitution reactions. This reactivity is fundamental to its application in the synthesis of more complex molecules.

A key reaction of this compound is the displacement of one or both chlorine atoms by nucleophiles, such as amines. This reaction is a common strategy for introducing diverse functional groups and building molecular complexity.

Applications in Drug Discovery and Agrochemicals

While this compound itself is not known to possess significant biological activity, it is a valuable intermediate in the synthesis of a range of biologically active compounds.

Kinase Inhibitors

The dichloropyridine scaffold is a feature in the design of certain kinase inhibitors. For instance, derivatives of 4-anilino-3-quinolinecarbonitriles have been synthesized and identified as potent Src kinase inhibitors.[2][3][4] Src kinases are involved in cell growth, differentiation, and survival, and their dysregulation is implicated in various cancers. The synthesis of these inhibitors often involves the use of chlorinated pyridine intermediates to construct the final pharmacophore.

Antiviral Agents

The pyridine nucleus is a common motif in antiviral drug discovery.[5][6][7][8] Research into anti-influenza virus compounds has led to the synthesis of dihydrofuropyridinones, which have shown inhibitory activity against the viral neuraminidase.[9] The synthesis of such heterocyclic systems can utilize functionalized pyridine building blocks derived from intermediates like this compound.

Agrochemicals

Chlorinated pyridines are fundamental to the synthesis of numerous fungicides, herbicides, and insecticides.[10][11] The presence of chlorine atoms can enhance the biological activity and metabolic stability of the final product. While direct synthesis pathways from this compound for specific commercial agrochemicals are not extensively detailed in the public domain, the reactivity of this intermediate makes it a plausible precursor for various agrochemical scaffolds.

Experimental Protocols

Detailed experimental protocols for the direct biological assay of this compound are not available due to its primary role as a synthetic intermediate. However, representative synthetic protocols illustrating its use are provided below.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general method for the reaction of this compound with an amine to generate a mono-substituted aminopyridine derivative.

Materials:

-

This compound

-

Desired amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., Dioxane, THF, DMF)

-

Base (e.g., K₂CO₃, NaH, Et₃N)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.

-

Add the desired amine (1-1.2 equivalents) and the base (1.5-2 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C, depending on the reactivity of the amine and the solvent used.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted aminopyridine.

Signaling Pathways of Downstream Products

As this compound is an intermediate, it does not directly interact with signaling pathways. However, the final products synthesized from it are designed to modulate specific biological pathways. For example, the Src kinase inhibitors derived from related structures would target the Src signaling pathway, which is crucial for cell proliferation and survival.

Conclusion

This compound is a synthetically valuable intermediate with significant potential in the fields of drug discovery and agrochemical development. Its versatile reactivity allows for the construction of a diverse range of biologically active molecules, including kinase inhibitors and antiviral agents. Further exploration of its synthetic applications is likely to yield novel compounds with important therapeutic and agricultural benefits.

References

- 1. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemicals [nj-finechem.com]

- 2. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

In-Depth Technical Guide on the Solubility of 3,5-Dichloroisonicotinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-dichloroisonicotinonitrile in organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents known qualitative information, detailed experimental protocols for determining solubility, and quantitative solubility data for structurally analogous compounds to provide a valuable comparative reference.

Introduction to 3,5-Dichloroisonicotinonitrile

3,5-Dichloroisonicotinonitrile, also known as 3,5-dichloro-4-pyridinecarbonitrile, is a halogenated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile of 3,5-Dichloroisonicotinonitrile

Currently, there is a scarcity of specific quantitative solubility data for 3,5-dichloroisonicotinonitrile in various organic solvents in peer-reviewed literature. However, qualitative information can be inferred from its use in chemical synthesis.

Table 1: Qualitative Solubility of 3,5-Dichloroisonicotinonitrile in Select Organic Solvents

| Organic Solvent | Solubility | Remarks |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent in reactions involving 3,5-dichloroisonicotinonitrile. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Polar aprotic solvents are often good solvents for polar nitrile compounds. |

| Ethyl Acetate (EtOAc) | Partially Soluble | Used as an extraction solvent, suggesting at least partial solubility. |

| Hexanes | Sparingly Soluble | Used in purification by silica gel chromatography as an eluent with ethyl acetate, suggesting low polarity and likely poor solubility. |

| Chloroform | Likely Soluble | A common solvent for a wide range of organic compounds. |

| Acetone | Likely Soluble | A polar aprotic solvent that is a good solvent for many organic nitriles. |

| Methanol/Ethanol | Likely Soluble | Polar protic solvents that can dissolve many polar organic compounds. |

Quantitative Solubility of Structurally Related Compounds

To provide a frame of reference, the following table summarizes quantitative solubility data for structurally similar cyanopyridine compounds. This data can offer insights into the potential solubility of 3,5-dichloroisonicotinonitrile in various organic solvents.

Table 2: Quantitative Solubility of Structurally Related Cyanopyridines

| Compound | Solvent | Temperature (°C) | Solubility |

| Pyridine-4-carbonitrile | Water | 16.4 | 3.2 g/100 mL[1] |

| Pyridine-4-carbonitrile | Methanol | Not Specified | Soluble[2] |

| Pyridine-4-carbonitrile | Ethanol | Not Specified | Soluble[2][3] |

| Pyridine-4-carbonitrile | Acetone | Not Specified | Soluble[2][3] |

| Pyridine-4-carbonitrile | Benzene | Not Specified | Soluble[1] |

| Pyridine-4-carbonitrile | Diethyl Ether | Not Specified | Soluble[1] |

| 3-Cyanopyridine | Water | Not Specified | Slightly Soluble[4][5] |

| 3-Cyanopyridine | Ethanol | Not Specified | Soluble[4][6][7] |

| 3-Cyanopyridine | Acetone | Not Specified | Soluble[4] |

| 3-Cyanopyridine | Diethyl Ether | Not Specified | Soluble[4][7] |

| 3-Cyanopyridine | Benzene | Not Specified | Soluble[7] |

| 3-Cyanopyridine | Hot Petroleum Ether | Not Specified | Soluble[7] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following standard experimental methodologies are recommended.

Isothermal Equilibrium Method

This method involves preparing a saturated solution of the compound in a specific solvent at a constant temperature and then determining the concentration of the solute.

Materials:

-

3,5-Dichloroisonicotinonitrile

-

Selected organic solvents (high purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid 3,5-dichloroisonicotinonitrile to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of 3,5-dichloroisonicotinonitrile.

-

Calculation: Calculate the solubility from the concentration of the diluted sample and the dilution factor.

Gravimetric Method

This is a simpler method that involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solute.

Materials:

-

Same as the Isothermal Equilibrium Method, excluding the HPLC/GC system.

-

Evaporating dish

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Isothermal Equilibrium Method.

-

Sample Collection: Pre-weigh a clean and dry evaporating dish. Filter a known volume of the saturated supernatant into the evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent using a rotary evaporator or by placing the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Drying and Weighing: Once the solvent is completely removed, dry the residue in a desiccator to a constant weight. Weigh the evaporating dish with the residue.

-

Calculation: The difference in weight gives the mass of the dissolved 3,5-dichloroisonicotinonitrile. Calculate the solubility in terms of g/L or other desired units.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyridine-4-Carbonitrile (4-Cyanopyridine) Detailed Guide: Structure, Uses, Safety, Synthesis & Reliable Suppliers in China [nj-finechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Cyanopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data | High-Quality 3-Cyanopyridine for Sale [pipzine-chem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Dichloropyridinecarbonitrile Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyridinecarbonitrile scaffold, a privileged motif in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. Within this class, dichloropyridinecarbonitrile derivatives are emerging as a particularly promising group of compounds with a wide spectrum of potential therapeutic applications. The strategic placement of two chlorine atoms on the pyridine ring, in conjunction with the electron-withdrawing nitrile group, creates a unique electronic and steric profile that facilitates interactions with various biological targets. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activities of dichloropyridinecarbonitrile derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these compelling molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The Strategic Importance of the Dichloropyridinecarbonitrile Core

The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic drugs. The incorporation of a carbonitrile (-CN) group significantly modulates the electronic properties of the pyridine ring, enhancing its ability to participate in various non-covalent interactions with biological macromolecules. The further addition of two chlorine atoms introduces several key features:

-

Enhanced Lipophilicity: The chloro groups increase the compound's ability to cross biological membranes, a crucial factor for bioavailability.

-

Modulation of Reactivity: The electron-withdrawing nature of the chlorine atoms influences the reactivity of the pyridine ring and the nitrile group, allowing for selective chemical modifications.

-

Specific Steric Hindrance: The defined positions of the chlorine atoms can provide steric hindrance that favors binding to specific protein pockets while preventing off-target interactions.

These unique characteristics make dichloropyridinecarbonitrile derivatives highly attractive starting points for the design of novel therapeutic agents. This guide will explore the tangible outcomes of these molecular features in the context of specific disease areas.

Anticancer Activity: Targeting the Proliferative Machinery

Dichloropyridinecarbonitrile derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and signal transduction.

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for the anticancer effects of pyridinecarbonitrile derivatives is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. By binding to the ATP-binding pocket of CDKs, these compounds can halt the cell cycle and induce apoptosis in cancer cells.

For instance, certain pyridine and pyrimidine derivatives have been shown to inhibit CDK4/6, leading to G1 phase cell cycle arrest.[1][2] The dichloropyridinecarbonitrile scaffold can be envisioned as a core structure for designing potent and selective kinase inhibitors.

}

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyridine-urea derivatives against various cancer cell lines. While not all are dichlorinated, they highlight the potential of the broader class.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [3] |

| 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [3] |

| Doxorubicin | MCF-7 (Breast) | 1.93 (48h) | [3] |

| Sorafenib | MCF-7 (Breast) | 4.50 (48h) | [3] |

Table 1: In vitro anticancer activity of selected pyridine-urea derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of dichloropyridinecarbonitrile derivatives on cancer cell lines.[3]

Materials:

-

96-well microtiter plates

-

Dichloropyridinecarbonitrile test compounds

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Dichloropyridinecarbonitrile derivatives have shown promise as anti-inflammatory agents by targeting enzymes involved in the production of pro-inflammatory mediators.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Pyridine and pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors.[4]

}

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a widely used in vivo model to assess the anti-inflammatory activity of test compounds.[5][6]

Materials:

-

Wistar rats or Swiss albino mice

-

Dichloropyridinecarbonitrile test compounds

-

Carrageenan solution (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens represents a significant global health threat. Dichloropyridinecarbonitrile derivatives have shown promising activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.

Structure-Activity Relationship (SAR)

Studies on dihydropyridine analogues have provided valuable insights into the structural features that govern their antimicrobial activity. For example, increasing the bulk of the substituent at the C2 position of the dihydropyridine ring has been shown to improve antibacterial activity.[7] The lipophilicity of the molecule, influenced by substituents, also plays a crucial role in its ability to penetrate microbial cell membranes. The presence of chlorine atoms in dichloropyridinecarbonitrile derivatives is expected to enhance their lipophilicity and, consequently, their antimicrobial potential.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a dihydropyridine derivative against various microorganisms.[7]

| Compound | Microorganism | MIC (µg/mL) |

| Derivative 33 | Mycobacterium smegmatis | 9 |

| Staphylococcus aureus | 25 | |

| Escherichia coli | 100 |

Table 2: Antimicrobial activity of a dihydropyridine derivative.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8]

Materials:

-

96-well microtiter plates

-

Dichloropyridinecarbonitrile test compounds

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Synthesis of Dichloropyridinecarbonitrile Derivatives

The versatile reactivity of the dichloropyridinecarbonitrile scaffold makes it an excellent starting material for the synthesis of a diverse library of compounds.

Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile

A robust and scalable synthesis of 4,6-dichloropyrimidine-5-carbonitrile has been reported, starting from the readily available 4,6-dihydroxypyrimidine.[9][10] The key steps involve formylation, chlorination, and conversion of the formyl group to a nitrile.

}

Experimental Protocol: Synthesis of 2,6-Dichloro-3-nitropyridine

This protocol describes the nitration of 2,6-dichloropyridine.[11]

Materials:

-

2,6-Dichloropyridine

-

Concentrated sulfuric acid

-

Potassium nitrate

-

Ice

Procedure:

-

To a three-necked flask with stirring, add 80 mL of concentrated sulfuric acid at room temperature.

-

Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine.

-

Slowly add 10.1 g (0.1 mol) of potassium nitrate.

-

After the addition is complete, stir for 30 minutes.

-

Slowly increase the temperature to 120°C and maintain for 10 hours.

-

Cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

-

The precipitated white solid is washed to neutrality with ice water and dried to yield 2,6-dichloro-3-nitropyridine.

Antiviral Potential: An Emerging Frontier

While the research on the antiviral activity of dichloropyridinecarbonitrile derivatives is still in its early stages, the broader class of pyridine-containing heterocycles has shown promise against various viruses. For example, certain derivatives have been investigated for their activity against picornaviruses by inhibiting an early event in viral replication.[5][12] The unique structural and electronic properties of dichloropyridinecarbonitriles make them intriguing candidates for screening against a wide range of viral targets, including polymerases, proteases, and entry proteins. Further research in this area is highly encouraged.

Conclusion and Future Directions

Dichloropyridinecarbonitrile derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their synthetic tractability, make them an attractive area for further investigation.

Future research should focus on:

-

Synthesis of diverse libraries: Expanding the chemical space around the dichloropyridinecarbonitrile core to explore a wider range of biological targets.

-

Detailed mechanism of action studies: Elucidating the specific molecular targets and signaling pathways for the observed biological activities.

-

Structure-activity relationship (SAR) optimization: Systematically modifying the substitution pattern to enhance potency and selectivity.

-

In vivo efficacy and safety studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

-

Exploration of antiviral activity: Screening dichloropyridinecarbonitrile derivatives against a panel of clinically relevant viruses.

The insights and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of dichloropyridinecarbonitrile derivatives holds the potential to deliver novel and effective treatments for a range of human diseases.

References

- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apec.org [apec.org]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. Page loading... [guidechem.com]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

3,5-Dichloro-4-pyridinecarbonitrile: A Synthetic Precursor for Biologically Active Molecules

For the attention of: Researchers, scientists, and drug development professionals.

Therefore, this document focuses on its role as a key reagent and starting material, providing an overview of the synthesis and biological activities of notable compounds derived from it.

Role as a Chemical Intermediate

3,5-Dichloro-4-pyridinecarbonitrile serves as a foundational molecule in the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. Its chemical structure allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to the pyridine ring. This reactivity has been exploited in the development of inhibitors for several classes of enzymes and protein-protein interactions.

The following diagram illustrates the general synthetic utility of this compound in creating more complex, biologically active derivatives.

Synthesis of Thienopyridine Carboxamides as HIV Inhibitors

One notable application of this compound is in the synthesis of thienopyridine carboxamides, which have been investigated as inhibitors of HIV regulatory complexes.[1] The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction followed by a cyclization step.

Experimental Protocol: Synthesis of Amine-Bearing Thieno[2,3-c]pyridine Analogs

The general synthetic route for preparing amine-bearing thieno[2,3-c]pyridine analogs from this compound is as follows[1][2]:

-

SNAr Reaction: this compound is reacted with a secondary amine in the presence of a base, such as triethylamine, in a solvent like dimethylformamide (DMF). This reaction typically proceeds at room temperature or with gentle heating.

-

Cyclization: The resulting amine-substituted pyridinecarbonitrile is then reacted with 2-mercaptoacetamide in the presence of a strong base, such as sodium methoxide, in DMF. The reaction mixture is often heated using microwave irradiation to facilitate the cyclization and formation of the thieno[2,3-c]pyridine ring system.

The following workflow diagram illustrates this synthetic process.

Biological Activity of a Thienopyridine Derivative

While data for the parent compound is unavailable, a derivative, analog 2a, has been shown to be active in assays relevant to HIV replication.[2]

| Compound | Tat-Hybrid Assay (EC50) | U1 Viral Activation Assay (EC50) |

| Analog 2a | 1.1 µM | 0.8 µM |

Synthesis of Copper-Containing Amine Oxidase Inhibitors

This compound is also a key precursor in the synthesis of 3,4,5-trifunctionalized pyridine derivatives that act as inhibitors of copper-containing amine oxidases (CAOs), also known as semicarbazide-sensitive amine oxidases (SSAO).[3][4][5]

Experimental Protocol: General Synthesis of Amine Oxidase Inhibitors

The synthesis of these inhibitors involves the substitution of the two chlorine atoms on the pyridine ring with various functional groups, followed by reduction of the nitrile group to an aminomethyl group.[3]

-

Nucleophilic Substitution: this compound is treated with nucleophiles such as alkoxides or amines to replace the chlorine atoms. The reaction conditions can be controlled to achieve either symmetrical or unsymmetrical disubstitution.

-

Reduction: The cyano group of the disubstituted pyridinecarbonitrile is then reduced to an aminomethyl group, typically using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.

The following diagram outlines the logical progression from the starting material to the final inhibitors.

Other Potential Applications

Patents and chemical literature suggest that this compound is a versatile building block for a range of other potential therapeutic agents, including:

-

Metallo-β-lactamase inhibitors: Used as a starting material in Suzuki coupling reactions to create more complex molecules.[6]

-

PERK inhibitors: Utilized in the synthesis of compounds targeting the unfolded protein response (UPR) pathway, with potential applications in cancer and neurodegenerative diseases.[7]

Conclusion

The available scientific evidence strongly indicates that this compound is not an end-product with a defined biological mechanism of action. Instead, it is a valuable and reactive chemical intermediate. Its utility lies in its capacity to serve as a scaffold for the synthesis of a diverse array of more complex molecules with significant therapeutic potential, including antiviral and enzyme-inhibitory compounds. Future research will likely continue to leverage the reactivity of this compound to explore novel chemical space in drug discovery.

References

- 1. journals.asm.org [journals.asm.org]

- 2. US10154992B2 - Compounds and methods for treating HIV infection - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2015112441A1 - Metallo-beta-lactamase inhibitors - Google Patents [patents.google.com]

- 7. KR101676077B1 - Chemical compounds - Google Patents [patents.google.com]

Theoretical studies on 3,5-Dichloro-4-pyridinecarbonitrile reactivity

An In-depth Technical Guide to the Reactivity of 3,5-Dichloro-4-pyridinecarbonitrile

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. Its unique electronic architecture, dictated by the interplay between the electron-deficient pyridine core, the strongly electron-withdrawing nitrile substituent, and the halogen atoms, imparts a distinct and highly exploitable reactivity profile. This guide provides a comprehensive theoretical and practical examination of the molecule's reactivity. We will delve into the foundational electronic principles governing its behavior, explore its primary reaction pathways—namely nucleophilic aromatic substitution and transformations of the nitrile group—and provide validated, step-by-step protocols for key synthetic operations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Introduction and Molecular Profile

This compound is a solid, typically white to off-white, crystalline compound.[1] Its structure is characterized by a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a nitrile group at the 4-position. This specific arrangement of functional groups creates a molecule with distinct regions of electrophilicity, making it a highly reactive and versatile synthetic intermediate.[2] Its primary utility lies in its role as a scaffold for constructing more complex molecules, particularly in the synthesis of bioactive compounds and functional materials.[3][4]

The reactivity of the molecule is dominated by two key features:

-

The Electron-Deficient Pyridine Ring: The nitrogen heteroatom withdraws electron density from the aromatic ring, which is further depleted by the inductive and mesomeric effects of the cyano group at the C-4 position. This pronounced electron deficiency makes the ring highly susceptible to nucleophilic attack.

-

The Electrophilic Nitrile Group: The carbon atom of the nitrile group is electrophilic and can undergo reduction or nucleophilic addition.

A summary of its fundamental physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₂N₂ | [5] |

| Molecular Weight | 173.00 g/mol | |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 115-119 °C | |

| CAS Number | 153463-65-1 | [5] |

| Solubility | Low solubility in water; Soluble in solvents like dichloromethane and chloroform. | [1] |

Theoretical Framework: Electronic Structure and Reactivity

The reactivity of this compound is a direct consequence of its electronic structure. The pyridine nitrogen atom makes the entire aromatic system more electronegative than benzene, reducing its susceptibility to electrophilic attack and greatly enhancing it for nucleophilic substitution.

This effect is significantly amplified by the substituents:

-

4-Cyano Group: As a powerful electron-withdrawing group, it strongly deactivates the ring towards electrophiles but provides potent activation for nucleophilic attack, particularly at the ortho (3,5) and para (not applicable here, but relevant for general pyridine chemistry) positions. It stabilizes the negative charge of the Meisenheimer intermediate through resonance.

-

3,5-Dichloro Groups: The chlorine atoms are good leaving groups for nucleophilic aromatic substitution (SₙAr). Their inductive electron-withdrawing effect further increases the electrophilicity of the ring carbons.

The interplay of these groups makes the C-3 and C-5 positions the primary sites for nucleophilic aromatic substitution, while the nitrile group at C-4 offers a secondary site for chemical modification.

Caption: Key electronic factors governing the reactivity of this compound.

Key Reaction Pathways and Protocols

Nucleophilic Aromatic Substitution (SₙAr)

The most significant reaction pathway for this molecule is the SₙAr reaction. The electron-deficient nature of the ring allows for the displacement of one or both chlorine atoms by a wide range of nucleophiles.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[6]

-

Addition: The nucleophile attacks one of the chlorine-bearing carbons (C-3 or C-5) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the cyano group, which provides substantial stabilization.[7] This stabilization lowers the activation energy of the rate-determining step.[7][8]

-

Elimination: Aromatization is restored by the expulsion of the chloride leaving group, yielding the substituted product.

References

- 1. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemicals [nj-finechem.com]

- 2. This compound | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 3. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dichloro-4-pyridinecarbonitrile material safety data sheet (MSDS) information

This technical guide provides a comprehensive overview of the material safety data for 3,5-Dichloro-4-pyridinecarbonitrile, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.

Physicochemical and Identification Data

The fundamental physicochemical and identification properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 153463-65-1 | [1] |

| Molecular Formula | C₆H₂Cl₂N₂ | [1] |

| Molecular Weight | 173.00 g/mol | [1] |

| Appearance | Solid, white to off-white | [2] |

| Melting Point | 115-119 °C (lit.) | [1] |

| Boiling Point | 266.2±35.0 °C (Predicted) | |

| Density | 1.49±0.1 g/cm³ (Predicted) | |

| Solubility in Water | Low solubility | [2] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [2] |

| Stability | Stable under normal conditions | [2] |

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are detailed below.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage | |

| Skin Sensitization | 1 | Warning | H317: May cause an allergic skin reaction | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Data sourced from Sigma-Aldrich MSDS.[1]

Experimental Protocols

Detailed methodologies for key toxicological and physicochemical assessments are outlined below. These are based on internationally recognized guidelines.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-state of this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor. The capillary is positioned adjacent to the temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.

Acute Oral Toxicity Assessment (OECD 423)

Objective: To determine the acute oral toxicity of a substance by identifying the dose range that causes mortality.[3]

Methodology:

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[3] Animals are fasted before administration of the substance.[3]

-

Dose Administration: The test substance is administered in a single dose by gavage.[3] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.[3]

-

Stepwise Procedure: A group of three animals is used in each step.[3] The outcome of dosing in one step determines the dose for the next group of animals. If mortality occurs, the dose for the next step is lowered. If no mortality occurs, the next higher dose is used.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[3] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[3]

Dermal Irritation/Corrosion Assessment (OECD 404)

Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[4]

Methodology:

-

Test Animal: A single albino rabbit is typically used for the initial test.[4]

-

Sample Application: A small area of the animal's flank or back is clipped free of fur. 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle if necessary, is applied to the skin under a gauze patch.[4]

-

Exposure Period: The test substance is applied for a duration of 4 hours.[4] After exposure, the patch and any residual substance are removed.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and observations are continued for 14 days to assess the reversibility of any effects.[4]

-

Scoring and Classification: The severity of the skin reactions is scored according to a standardized grading system. Based on the scores and the reversibility of the lesions, the substance is classified as corrosive, irritant, or non-irritant.[4]

Serious Eye Damage/Irritation Assessment (OECD 405)

Objective: To determine the potential of a substance to produce serious, irreversible damage or reversible irritation to the eye.[5]

Methodology:

-

Test Animal: A single albino rabbit is used for the initial test.[5]

-

Sample Instillation: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[6]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[5] The cornea, iris, and conjunctiva are evaluated for lesions according to a graded scoring system.

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to avoid or minimize pain and distress.[5]

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions. A substance causing irreversible eye damage is classified as causing serious eye damage.[5]

Visualizations: Workflows and Logical Relationships

As no specific signaling or metabolic pathways for this compound are documented in publicly available literature, the following diagrams illustrate the logical workflow for safety assessment and handling.

Caption: Workflow for Safe Handling and Use of this compound.

Caption: Logical Workflow for Hazard Assessment of a Chemical Substance.

References

- 1. Comparison of the effects of pyridine and its metabolites on rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Profile of 3,5-Dichloro-4-pyridinecarbonitrile

This guide provides a comprehensive technical overview of the stability and degradation profile of 3,5-Dichloro-4-pyridinecarbonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the inherent stability of the molecule, predictable degradation pathways under various stress conditions, and robust methodologies for establishing a comprehensive stability-indicating profile.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound with the chemical formula C₆H₂Cl₂N₂ and a molecular weight of 173.00.[1][2] It typically presents as a solid and is recognized for its role as a versatile building block in organic synthesis. The strategic placement of two chlorine atoms and a nitrile group on the pyridine ring imparts unique reactivity, making it a valuable precursor for a range of biologically active molecules.

A thorough understanding of its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of any downstream products. Forced degradation studies are a critical component of this understanding, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[3][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂Cl₂N₂ | [1][2] |

| Molecular Weight | 173.00 g/mol | [1][2] |

| Appearance | Typically a solid, white to off-white in color | [5] |

| Melting Point | 104 - 108 °C | [5] |

| Solubility | Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform. | [5] |

| Stability | Stable under normal conditions; reactive towards strong acids, bases, and oxidizing agents. | [3][5] |

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively reported in publicly available literature, we can predict plausible degradation pathways based on the chemical nature of the molecule and studies on related compounds. These predicted pathways require experimental confirmation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The nitrile group and the carbon-chlorine bonds on the pyridine ring are the most likely sites for hydrolytic attack.

-

Acidic Hydrolysis: Under acidic conditions, the nitrile group is susceptible to hydrolysis, which would likely proceed through a primary amide intermediate to form 3,5-dichloro-4-pyridinecarboxylic acid. The pyridine nitrogen can also be protonated, which may influence the rate of hydrolysis.

-

Alkaline Hydrolysis: In the presence of a strong base, the nitrile group can be hydrolyzed to a carboxylate salt. Additionally, nucleophilic aromatic substitution of one or both chlorine atoms with hydroxide ions is a possibility, leading to the formation of chlorohydroxypyridine or dihydroxypyridine derivatives. The electron-withdrawing nature of the nitrile group and the other chlorine atom would activate the ring towards nucleophilic attack.

-

Neutral Hydrolysis: Hydrolysis under neutral conditions is expected to be significantly slower than under acidic or basic conditions. However, over extended periods or at elevated temperatures, some degree of nitrile hydrolysis may occur.

Below is a diagram illustrating the potential hydrolytic degradation pathways.

Caption: Predicted hydrolytic degradation of this compound.

Oxidative Degradation

Oxidative degradation can be initiated by various oxidizing agents, with hydrogen peroxide being a common model oxidant in forced degradation studies. The pyridine ring is susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

-

N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.

-

Ring Opening: Under more stringent oxidative conditions, the pyridine ring could undergo cleavage.

The following diagram depicts a plausible oxidative degradation pathway.

Caption: Predicted oxidative degradation of this compound.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation. For halogenated aromatic compounds, a common photodegradation pathway is dehalogenation, which can proceed through a radical mechanism.

-

Dehalogenation: One or both of the chlorine atoms could be reductively cleaved from the pyridine ring upon exposure to light, leading to the formation of monochloro- or unsubstituted pyridinecarbonitrile.

-

Photo-hydrolysis: In aqueous solutions, photolytic conditions might also promote hydrolysis of the nitrile group or substitution of chlorine with a hydroxyl group.

A simplified photolytic degradation pathway is shown below.

Caption: Predicted photolytic degradation of this compound.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The stability of the molecule will depend on its physical state (solid or in solution). In the solid state, melting and subsequent decomposition are expected. In solution, the solvent can play a role in the degradation pathway. Potential thermal degradation could involve polymerization or fragmentation of the molecule.

Experimental Protocols for Stability and Degradation Profiling

A systematic approach to forced degradation is essential for understanding the stability of this compound and for the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Workflow

The following workflow outlines a comprehensive approach to stress testing.

Caption: Workflow for forced degradation studies.

Detailed Methodologies

4.2.1. Hydrolytic Stress Study

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

Prepare a solution of the compound and dilute with 0.1 M NaOH.

-

Incubate under the same conditions as the acidic hydrolysis.

-

Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of the compound in high-purity water.

-

Incubate under the same conditions as the acidic and basic hydrolysis.

-

Withdraw samples and dilute for analysis.

-

4.2.2. Oxidative Stress Study

-

Prepare a solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) and protect from light.

-

Monitor the reaction for a defined period, withdrawing samples at intervals for analysis.

4.2.3. Photolytic Stress Study

-

Expose a solution of the compound in a photostable, transparent container to a light source capable of emitting both UV and visible light (e.g., a photostability chamber).

-

Simultaneously, keep a control sample in the dark under the same temperature conditions.

-

Expose the sample to a specified light intensity for a defined duration.

-

Withdraw samples at appropriate time points for analysis.

4.2.4. Thermal Stress Study

-

Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a specified period.

-

Solution State: Reflux a solution of the compound at an elevated temperature for a defined period.

-

Analyze the samples for any degradation.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Key Considerations for Method Development:

-

Column Chemistry: A C18 stationary phase is a common starting point for reversed-phase chromatography.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve the parent compound from its more polar or less polar degradation products.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can assess peak purity and provide UV spectra of the degradation products, which aids in their identification.

-

Method Validation: The final method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the stability and degradation profile of this compound. While specific degradation products have been predicted based on chemical principles, experimental verification through forced degradation studies is essential. The outlined experimental protocols and analytical method development strategies offer a robust approach for researchers and drug development professionals to establish a thorough stability profile for this important chemical intermediate, thereby ensuring the quality and safety of the final products.

References

- 1. library.dphen1.com [library.dphen1.com]

- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jidps.com [jidps.com]

- 5. forced degradation products: Topics by Science.gov [science.gov]

Commercial Availability and Synthetic Utility of 3,5-Dichloro-4-pyridinecarbonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key synthetic applications of 3,5-Dichloro-4-pyridinecarbonitrile (CAS No. 153463-65-1), a versatile building block for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry and organic synthesis.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. The compound is typically offered in various purities, with a minimum of 97% being common for laboratory use. Researchers can procure this chemical from established suppliers who provide detailed specifications, including safety data sheets (SDS) and certificates of analysis (CoA).

Below is a summary of key information from various suppliers:

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Pipzine Chemicals | High Purity | 153463-65-1 | C₆H₂Cl₂N₂ | 173.00 | Offers diverse grades. |

| Parchem | - | 153463-65-1 | - | - | Specialty chemical supplier.[1] |

| CP Lab Safety | min 97% | 153463-65-1 | C₆H₂Cl₂N₂ | 173.00 | For professional R&D use.[2] |

| Nanjing Finechem Holding Co. | - | 153463-65-1 | C₆H₂Cl₂N₂ | 173.00 | Provides detailed specifications.[3] |

| Sigma-Aldrich | 97% | 153463-65-1 | C₆H₂Cl₂N₂ | 173.00 | Product is discontinued.[4] |

Physicochemical Properties and Specifications

A compilation of the physical and chemical properties of this compound is presented below. These properties are crucial for designing and executing synthetic transformations.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 115-119 °C (lit.) | [4] |

| Solubility in Water | Low | [3][5] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [3][5] |

| Stability | Stable under normal conditions | [3][5] |

Synthetic Applications and Experimental Protocols

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential biological activity. The presence of two chlorine atoms and a nitrile group offers multiple reaction sites for derivatization through nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the nitrile group.

While specific experimental protocols starting directly from this compound are not extensively detailed in publicly available literature, general procedures for the functionalization of dichloropyridines can be adapted. The reactivity of the chlorine atoms is influenced by the electron-withdrawing nature of the pyridine ring and the cyano group.

General Protocol for Nucleophilic Aromatic Substitution (SNAr):

This protocol is a generalized procedure based on established methods for SNAr reactions on dichloropyridines and can be optimized for specific nucleophiles and substrates.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.0-1.5 equivalents) to the solution.

-

Addition of Base (if required): If the nucleophile is an alcohol or thiol, a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-2.0 equivalents) is typically added to generate the corresponding alkoxide or thiolate in situ.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired substituted pyridinecarbonitrile.

Relevance in Drug Discovery: Targeting Key Signaling Pathways

Derivatives of 3,5-dichloropyridine have shown significant activity as modulators of important biological targets, highlighting the potential of this compound as a scaffold in drug discovery. Two notable examples are its use in the development of inhibitors for Phosphodiesterase 4 (PDE4) and agonists for the Thyroid Hormone Receptor β (THR-β).

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells. This mechanism is a validated therapeutic strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The compound SCH 351591, a potent and selective PDE4 inhibitor, features a 3,5-dichloro-1-oxido-4-pyridinyl moiety, underscoring the importance of this structural motif in targeting PDE4.

Caption: PDE4 Signaling Pathway and Point of Intervention.

Thyroid Hormone Receptor β (THR-β) Agonism

The thyroid hormone receptor β (THR-β) is predominantly expressed in the liver and plays a crucial role in regulating lipid and cholesterol metabolism. Selective agonism of THR-β has emerged as a promising therapeutic approach for dyslipidemia and non-alcoholic steatohepatitis (NASH). MGL-3196 (Resmetirom), a liver-directed, orally active, highly selective THR-β agonist, contains a 3,5-dichlorophenyl group, which is structurally related to the 3,5-dichloropyridine scaffold. This highlights the potential for derivatives of this compound to be explored as THR-β agonists.

Caption: THR-β Signaling Pathway and Point of Intervention.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its utility in constructing molecules that target key signaling pathways, such as those involving PDE4 and THR-β, makes it a compound of high interest for researchers in medicinal chemistry and drug discovery. The information and general protocols provided in this guide are intended to facilitate the exploration of this versatile scaffold in the development of next-generation therapeutics.

References

- 1. CAS 875-35-4: 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile [cymitquimica.com]

- 2. CAS 153463-65-1: this compound [cymitquimica.com]